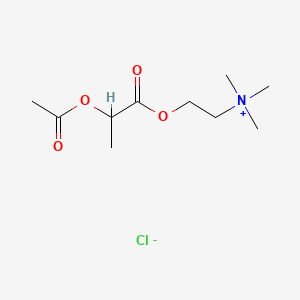![molecular formula C17H16Cl2O2 B13730796 [(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene CAS No. 13492-69-8](/img/structure/B13730796.png)
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a (E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and appropriate chlorinated and methoxylated precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to maintain a steady production rate.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3, H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its role as a building block for pharmaceutical compounds.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of [(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzene Derivatives: Compounds such as toluene, xylene, and chlorobenzene share structural similarities with [(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene.
Methoxy-Substituted Compounds: Compounds like anisole and veratrole contain methoxy groups attached to the benzene ring.
Uniqueness
This compound is unique due to its specific combination of dichloro and dimethoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.
Propiedades
Número CAS |
13492-69-8 |
|---|---|
Fórmula molecular |
C17H16Cl2O2 |
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene |
InChI |
InChI=1S/C17H16Cl2O2/c1-20-17(21-2,14-11-7-4-8-12-14)16(19)15(18)13-9-5-3-6-10-13/h3-12H,1-2H3/b16-15+ |
Clave InChI |
DSNOVPKOBGPFHH-FOCLMDBBSA-N |
SMILES isomérico |
COC(C1=CC=CC=C1)(/C(=C(/C2=CC=CC=C2)\Cl)/Cl)OC |
SMILES canónico |
COC(C1=CC=CC=C1)(C(=C(C2=CC=CC=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
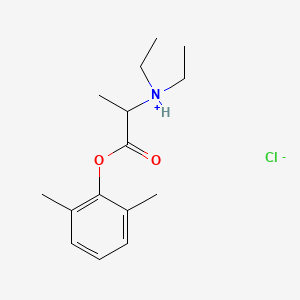
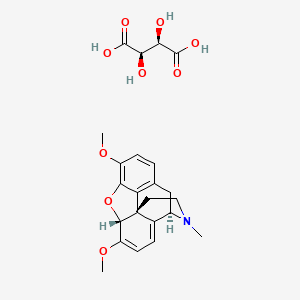
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
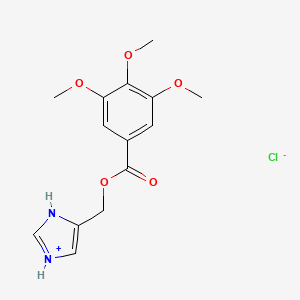
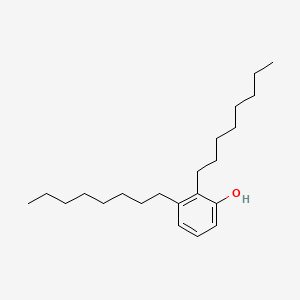
![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
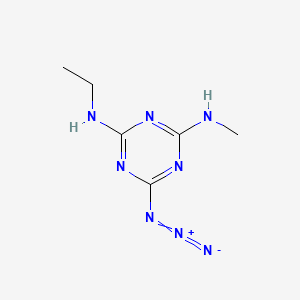
![4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)
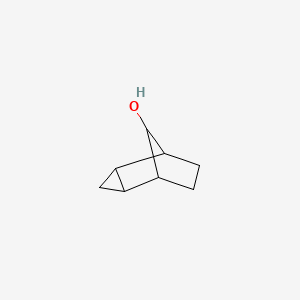
![(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one](/img/structure/B13730771.png)
